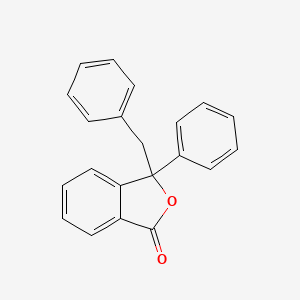

1(3H)-Isobenzofuranone, 3-phenyl-3-(phenylmethyl)-

Description

1(3H)-Isobenzofuranone, 3-phenyl-3-(phenylmethyl)-, is a substituted phthalide derivative characterized by a fused benzofuranone core with phenyl and benzyl (phenylmethyl) groups at the C-3 position. Phthalides, including isobenzofuranones, are a class of compounds with diverse biological activities, such as antiplatelet, antileishmanial, and anticancer effects . The substituents at the C-3 position critically influence their physicochemical properties and pharmacological profiles. This compound’s structure distinguishes it from simpler phthalides like 3-butylisobenzofuranone (NBP) or phenolphthalein, as its bulky aromatic substituents may alter solubility, metabolic stability, and target interactions.

Properties

CAS No. |

102242-28-4 |

|---|---|

Molecular Formula |

C21H16O2 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

3-benzyl-3-phenyl-2-benzofuran-1-one |

InChI |

InChI=1S/C21H16O2/c22-20-18-13-7-8-14-19(18)21(23-20,17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2 |

InChI Key |

FIOFTNINTRQDRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Method Overview

A highly efficient and environmentally benign method involves the condensation of phthalaldehydic acid with aryl ketones or 1,3-dicarbonyl compounds catalyzed by sulfuric acid immobilized on silica (H₂SO₄-SiO₂) under solvent-free conditions at 120 °C. This method is notable for its simplicity, high yield, and eco-friendliness.

Mechanism

The reaction proceeds via two main steps:

- Aldol condensation between phthalaldehydic acid and the aryl ketone.

- Cyclization (lactonization) to form the isobenzofuranone ring.

Yields and Scope

- Yields range typically from 70% to 85% depending on the aryl ketone used.

- The method tolerates various aryl ketones and 1,3-dicarbonyl compounds, producing a range of isobenzofuran-1(3H)-one derivatives.

- Catalyst reuse is feasible with slight yield reduction over three cycles (from 82% to 78%).

Data Table: Optimization of Reaction Conditions for 3-(2-oxo-2-phenylethyl) Isobenzofuran-1(3H)-one

| Entry | Catalyst Amount (g) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 0 (no catalyst) | 120 | 0 | No reaction |

| 2 | 0.03 | 120 | 75 | Moderate yield |

| 3 | 0.05 | 120 | 82 | Optimal catalyst amount |

| 4 | 0.07 | 120 | 81 | No significant increase |

| 5 | 0.05 | 130 | 82 | No improvement over 120°C |

Advantages

- Solvent-free conditions reduce environmental impact.

- Solid acid catalyst is easy to handle and recycle.

- High selectivity and good yields.

- Mild reaction conditions.

Reference

This method and detailed experimental data are reported by Maleki et al. in a 2015 study published in the Journal of the Chilean Chemical Society.

Two-Step Process via N-Substituted-4-Phenoxy-Phthalimide Intermediate

Method Overview

Another approach involves the preparation of 5-phenoxy-1(3H)-isobenzofuranone derivatives, which are structurally related, through a two-step process:

- Formation of N-substituted-4-phenoxy-phthalimide by treating N-substituted-4-nitro-phthalimide with sodium phenoxide.

- Reduction and lactonization of the intermediate with zinc in the presence of a base to yield the isobenzofuranone.

Reaction Conditions

- Sodium phenoxide is generated in situ by reacting sodium hydroxide aqueous solution with phenol and toluene under reflux.

- The reaction mixture is dehydrated by azeotropic distillation.

- The reduction step is performed with zinc powder or alternative metals (iron, tin) in basic aqueous solution at 5–100 °C.

- Purification involves recrystallization and slurry techniques to separate regioisomers.

Advantages and Challenges

- This method is efficient for producing phenoxy-substituted isobenzofuranones.

- It avoids the use of expensive reagents like cesium carbonate and complex catalysts.

- However, the process involves multiple steps and handling of potentially unstable intermediates.

- Heavy metal waste generation is a concern, though mitigated by choice of reducing agents.

Data Table: Key Reaction Parameters for Step 2 Reduction

| Parameter | Range/Value | Notes |

|---|---|---|

| Reducing agent | Zinc powder (preferred) | Alternatives: iron powder, tin powder |

| Base concentration | 1–40% NaOH or KOH | Aqueous solution |

| Temperature | 5–100 °C | Controlled to optimize yield |

| Product ratio (isomers) | 79:21 to 83:17 | 5-phenoxy-1(3H)-isobenzofuranone to 6-isomer |

Reference

This process is described in detail in patent literature (US10611745B2 and WO2018140186A1).

Comparative Analysis of Preparation Methods

| Feature | One-Pot Solvent-Free Method (H₂SO₄-SiO₂) | Two-Step Phenoxy-Phthalimide Method |

|---|---|---|

| Number of Steps | 1 | 2 |

| Catalyst/Reagents | Solid acid catalyst (H₂SO₄-SiO₂) | Sodium phenoxide, zinc or metal powder |

| Reaction Conditions | 120 °C, solvent-free | Reflux in toluene, aqueous basic reduction |

| Environmental Impact | Low (solvent-free, recyclable catalyst) | Moderate (metal waste, multiple steps) |

| Yield Range | 70–85% | High, but depends on purification |

| Scalability | High | Moderate, due to multiple steps and purification |

| Product Purity | High, simple workup | Requires recrystallization and slurry steps |

Summary and Recommendations

- The one-pot solvent-free synthesis catalyzed by sulfuric acid immobilized on silica is the most straightforward, efficient, and environmentally friendly method for preparing 1(3H)-Isobenzofuranone, 3-phenyl-3-(phenylmethyl)- and related derivatives.

- This method offers high yields, mild conditions, and catalyst recyclability, making it suitable for both laboratory and potential industrial applications.

- The two-step phenoxy-phthalimide route is more complex but useful for specific phenoxy-substituted derivatives, with careful control needed to manage regioselectivity and waste.

- Researchers should consider the target derivative, available resources, and environmental impact when selecting a preparation method.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-phenylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1(3H)-Isobenzofuranone, 3-phenyl-3-(phenylmethyl)- is with a molecular weight of approximately 300.36 g/mol. The compound features a fused ring system characteristic of isobenzofuranones, contributing to its reactivity and interactions in biological systems.

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives of isobenzofuranones. For instance, research involving the synthesis of 3-arylphthalide natural products has shown that certain derivatives exhibit promising activity against cancer cell lines. The synthesis of these compounds often utilizes methodologies such as the Wittig rearrangement, which allows for the introduction of various functional groups that enhance biological activity .

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to isobenzofuranone derivatives. Compounds in this class have been studied for their ability to mitigate neurodegenerative processes, potentially offering therapeutic avenues for diseases such as Alzheimer's and Parkinson's .

Materials Science Applications

Polymeric Materials

The unique chemical structure of 1(3H)-Isobenzofuranone, 3-phenyl-3-(phenylmethyl)- has implications in the development of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that compounds with similar structures can improve the performance characteristics of polymers used in coatings and adhesives .

Agricultural Chemistry Applications

Herbicidal Properties

The compound has been investigated for its herbicidal activity. Studies suggest that derivatives can be effective against a range of monocotyledonous and dicotyledonous weeds, making them suitable candidates for developing new herbicides . The synergy observed when combining these compounds with other active ingredients enhances their efficacy in agricultural applications.

Case Studies

Mechanism of Action

The mechanism of action of 3-Benzyl-3-phenylisobenzofuran-1(3H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and biological activities of 1(3H)-Isobenzofuranone, 3-phenyl-3-(phenylmethyl)-, with analogous compounds:

Key Findings

Antiplatelet Activity: NBP (3-butyl derivative) is a clinically validated antiplatelet agent, demonstrating efficacy in ischemic stroke treatment . Bulky aromatic groups may reduce bioavailability or hinder platelet receptor interactions compared to NBP’s alkyl chain.

Antileishmanial Activity :

- JVPH3 and JVPH4 (chlorophenyl/hydroxy derivatives) exhibit potent antileishmanial effects via topoisomerase II inhibition and ROS-mediated apoptosis . The target compound lacks electron-withdrawing groups (e.g., Cl) critical for parasite enzyme targeting, suggesting divergent applications.

Solubility and Physicochemical Properties: Phenolphthalein’s bis-hydroxyphenyl groups confer water insolubility but alcohol solubility . The target compound’s non-polar phenyl groups likely reduce water solubility, impacting formulation strategies.

Natural vs. Synthetic Derivatives: Natural derivatives like 4,6-dihydroxyisobenzofuranone (isolated from fungi) highlight structural simplicity and antioxidant roles , contrasting with synthetic variants optimized for specific pharmacological endpoints.

Structure-Activity Relationships (SAR)

- Substituent Effects: Alkyl vs. Aryl: Alkyl chains (e.g., NBP’s butyl group) enhance lipid solubility and membrane permeability, favoring antiplatelet action. Aryl groups (e.g., phenyl) may improve metabolic stability but reduce target affinity . Electron-Withdrawing Groups: Chlorine in JVPH3 increases electrophilicity, enhancing topoisomerase II inhibition . Hydroxy Groups: Phenolphthalein’s hydroxyls enable pH-dependent tautomerism, critical for its indicator properties .

Biological Activity

1(3H)-Isobenzofuranone, 3-phenyl-3-(phenylmethyl)-, also known by its CAS number 102242-28-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 1(3H)-Isobenzofuranone, 3-phenyl-3-(phenylmethyl)- is C21H16O2. It has a molecular weight of approximately 316.35 g/mol. The compound features a unique isobenzofuranone structure that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H16O2 |

| Molecular Weight | 316.35 g/mol |

| CAS Number | 102242-28-4 |

Biological Activity

1(3H)-Isobenzofuranone derivatives have been studied for various biological activities, including:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi, with mechanisms likely involving disruption of cell membrane integrity and interference with metabolic pathways.

2. Cytotoxicity

The compound has demonstrated cytotoxic effects in cancer cell lines. For instance, studies have reported IC50 values indicating potent inhibition of cell proliferation in various cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects

Studies suggest that 1(3H)-Isobenzofuranone can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a potential candidate for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Properties : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various isobenzofuranones, including the target compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL .

- Cytotoxicity in Cancer Research : A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value reported at 15 µM .

- Inflammation Modulation : Research published in Pharmaceutical Biology demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .

The biological activities of 1(3H)-Isobenzofuranone are attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through activation of caspases and modulation of Bcl-2 family proteins.

- Cytokine Inhibition : By inhibiting signaling pathways involved in inflammation (e.g., NF-kB), it reduces the expression of pro-inflammatory cytokines.

Q & A

Basic: What synthetic routes are recommended for preparing 1(3H)-Isobenzofuranone derivatives, and how do reaction conditions influence yield?

Answer:

The synthesis of substituted isobenzofuranones typically involves condensation reactions or cyclization strategies. For example, 3-butylidene-phthalide (a structural analog) is synthesized via solvent-free condensation of phthalaldehyde with ketones under acidic conditions . Similarly, 5-phenoxy-1(3H)-isobenzofuranone is prepared using phenoxy-substituted precursors and catalytic systems . Key factors include:

- Catalyst selection : Acidic conditions (e.g., H₂SO₄) favor cyclization, while bases like NaH enable nucleophilic substitutions .

- Solvent-free synthesis : Reduces side reactions and improves yields in sterically hindered systems .

- Temperature control : Higher temperatures (>100°C) may degrade sensitive substituents like methoxy groups .

Advanced: How can structural discrepancies in substituted isobenzofuranones be resolved using crystallographic and computational methods?

Answer:

X-ray diffraction (XRD) and Hirshfeld surface analysis are critical for resolving conformational ambiguities. For 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one , XRD revealed intramolecular hydrogen bonding and π-π stacking, which stabilize the lactone ring . Computational tools like dnorm maps and electrostatic potential surfaces help distinguish between polymorphs or stereoisomers . For example:

- Energy framework analysis : Quantifies intermolecular interaction energies (e.g., dispersion vs. electrostatic) .

- 2D fingerprint plots : Identify dominant interactions (e.g., H···O vs. C···H contacts) in analogs like 3-fluoranthenyl derivatives .

Basic: What analytical techniques are essential for characterizing substituted isobenzofuranones?

Answer:

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns. For example, 3-butylidenephthalide (C₁₂H₁₂O₂) shows a base peak at m/z 188.2225 .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR distinguish substituents (e.g., phenyl vs. benzyl groups) and confirm lactone ring formation .

- High-Performance Liquid Chromatography (HPLC) : Validates purity, especially for pharmaceutical impurities like Nefopam Hydrochloride Impurity C .

Advanced: How do substituents like phenyl or fluoranthenyl groups affect the physicochemical properties of isobenzofuranones?

Answer:

Substituents significantly alter properties such as LogP , polar surface area (PSA) , and thermal stability:

- LogP : Bulky groups like fluoranthenyl increase hydrophobicity (LogP = 5.747 for 3-fluoranthenyl derivatives ) .

- Thermal stability : Phenylmethyl groups enhance thermal resistance (e.g., boiling point >500°C for fluoranthenyl analogs) .

- Polarity : Methoxy or hydroxy groups increase PSA (e.g., 26.3 Ų for 3-[(3-methylphenyl)methylene] derivatives ) .

Basic: What are the challenges in interpreting spectral data for stereoisomers of isobenzofuranones?

Answer:

Stereoisomers (e.g., 3Z vs. 3E isomers ) often exhibit overlapping signals in NMR. Strategies include:

- NOESY experiments : Detect spatial proximity of substituents .

- Chiral chromatography : Resolves enantiomers using columns like Chiralpak® AD-H .

- Vibrational circular dichroism (VCD) : Differentiates between diastereomers in analogs like 3-butyl-7-hydroxy derivatives .

Advanced: How can computational modeling predict reactivity and regioselectivity in isobenzofuranone derivatives?

Answer:

Density Functional Theory (DFT) calculations optimize reaction pathways:

- Frontier Molecular Orbital (FMO) analysis : Predicts electrophilic/nucleophilic sites. For example, the LUMO of 3-phenyl derivatives localizes on the lactone carbonyl, guiding nucleophilic attacks .

- Transition state modeling : Identifies energy barriers in sigmatropic rearrangements, such as [3,3]-shifts in benzofuranone syntheses .

Basic: How do conflicting data on substituent effects in isobenzofuranones arise, and how can they be reconciled?

Answer:

Contradictions often stem from:

- Solvent polarity : Polar solvents stabilize charge-separated intermediates, altering reaction outcomes .

- Substituent electronic effects : Electron-donating groups (e.g., methoxy) accelerate lactone ring formation, while electron-withdrawing groups (e.g., nitro) hinder it .

- Crystallization conditions : Polymorphs of 3-methylphenyl derivatives exhibit varying melting points due to packing differences .

Advanced: What strategies mitigate side reactions during the functionalization of isobenzofuranones?

Answer:

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during alkylation .

- Catalyst modulation : Palladium catalysts with bulky ligands (e.g., XPhos) suppress β-hydride elimination in cross-couplings .

- Low-temperature quenching : Prevents lactone ring opening in analogs like 3-bromophthalide .

Basic: How are isobenzofuranones utilized as intermediates in pharmaceutical research?

Answer:

- Impurity profiling : 3-phenyl-1(3H)-isobenzofuranone is a known impurity in Nefopam Hydrochloride, requiring strict HPLC monitoring .

- Prodrug design : Lactone rings in analogs like phenolphthalein (3,3-bis(4-hydroxyphenyl) derivative) are hydrolyzed in vivo for controlled drug release .

Advanced: How can green chemistry principles be applied to isobenzofuranone synthesis?

Answer:

- Solvent-free mechanochemistry : Ball-milling phthalic anhydride with ketones reduces waste .

- Biocatalysis : Lipases catalyze enantioselective lactonization of diols, as seen in 3-butyl-4,5-dihydro derivatives .

- Microwave-assisted synthesis : Accelerates reactions (e.g., 10-minute cyclization vs. 24-hour conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.